molecular formula C20H21N3O B2893791 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone CAS No. 845539-67-5

1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone

Cat. No.: B2893791
CAS No.: 845539-67-5
M. Wt: 319.408
InChI Key: ZHTYCROTRDJXNO-UHFFFAOYSA-N
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Description

1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone is a synthetic organic compound featuring a benzimidazole scaffold linked to a phenyl-ethanone group via a piperidine ring. The benzimidazole nucleus is a privileged structure in medicinal chemistry, known for its role as a pharmacophore in a wide spectrum of therapeutic agents . This specific molecular architecture, which combines multiple nitrogen-containing heterocycles, makes it a compound of significant interest for research and development in various pharmacological areas . Compounds bearing the benzimidazole moiety are associated with diverse biological activities, including antimicrobial, antiviral, antihypertensive, and anticancer properties . The presence of the benzimidazole group is particularly significant because it is an isostere of naturally occurring nucleotides, such as purine, which allows benzimidazole derivatives to interact effectively with the biopolymers of living systems . This interaction is a key mechanism behind the biological activity of many such compounds, enabling them to target proteins, enzymes, and receptors . The 2-phenyl-benzimidazole substructure present in this compound has been investigated as a novel lead structure for the design of Selective Estrogen Receptor Modulators (SERMs), showing selective antiproliferative effects against hormone-dependent tumor cells in scientific studies . Furthermore, the piperidine ring is a common feature in many bioactive molecules and can contribute to receptor binding and pharmacokinetic properties. This product is intended for research purposes in chemical and pharmaceutical development. It is suitable for use in assays, as a synthetic intermediate, or for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-19(14-15-6-2-1-3-7-15)23-12-10-16(11-13-23)20-21-17-8-4-5-9-18(17)22-20/h1-9,16H,10-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTYCROTRDJXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The piperidine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural Analogs in Heparanase Inhibition

Heparanase inhibitors are a key therapeutic target due to their role in cancer metastasis and inflammation. The following analogs share structural motifs with the target compound:

Compound Structure Heparanase IC₅₀ Key Findings
1,3-bis-[4-(1H-benzoimidazol-2-yl)-phenyl]-urea (7a) Urea linker between two 4-(1H-benzoimidazol-2-yl)-phenyl groups 0.27 µM Inhibited B16-BL6 melanoma cell proliferation (>50% at 100 µM); reduced lung metastasis in mice by 50% .
N-(4-{[4-(1H-Benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-benzamide (15h) Benzamide linker with a benzoimidazole-piperidine moiety 0.23 µM Demonstrated oral bioavailability in mice; potent heparanase inhibition .
Target Compound Piperidine-linked benzoimidazole with phenyl-ethanone N/A Predicted activity based on structural similarity to 7a and 15h; lacks direct in vivo data.

Key Observations :

  • The urea and benzamide linkers in analogs 7a and 15h enhance heparanase binding affinity compared to the ethanone group in the target compound.
  • Piperidine rings are common in these analogs, suggesting their role in improving pharmacokinetic properties (e.g., plasma stability) .

Antimicrobial Benzoimidazole Derivatives

Benzimidazole derivatives with sulfonic acid substituents exhibit notable antimicrobial activity:

Compound Structure Antimicrobial Activity
4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid (9) Sulfonic acid group at the 4-position of the benzene ring Active against S. aureus (MIC: 12.5 µg/mL) and C. albicans (MIC: 25 µg/mL) .
4-(1-octadec-9-enoyl-1H-benzoimidazol-2-yl)-benzenesulfonic acid (18) Long alkyl chain substituent Broad-spectrum activity against bacterial and fungal strains (MIC: 6.25–25 µg/mL) .
Target Compound Lacks sulfonic acid or long alkyl chains; features phenyl-ethanone Antimicrobial activity not reported; structural differences suggest lower potency.

Key Observations :

  • Sulfonic acid groups and hydrophobic alkyl chains enhance microbial membrane penetration, a feature absent in the target compound .

Anti-Alzheimer’s and Anti-Cancer Derivatives

Benzimidazole-piperidine hybrids have been explored in neurodegenerative and cancer therapies:

Compound Structure Activity
3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) Fluorobenzoyl and methoxybenzyl substituents Acetylcholinesterase inhibition (IC₅₀: 0.89 µM); superior to donepezil in scopolamine-induced memory loss models .
1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone Phenyl-ethanone substituent No direct anti-Alzheimer’s data; structural similarity to 10b suggests potential for optimization.

Biological Activity

The compound 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone is a synthetic organic molecule that has garnered attention due to its potential pharmacological properties. This compound features a benzimidazole moiety linked to a piperidine ring, which is known for its diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.

Anticancer Activity

Research indicates that compounds containing benzimidazole and piperidine moieties often exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells and inhibit tumor growth. The specific anticancer activity of 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone has not been extensively documented in the literature; however, its structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines.

Antimicrobial Activity

The presence of both benzimidazole and piperidine in the compound's structure suggests that it may possess antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against a range of bacteria and fungi. For example:

Compound TypeActivity
Benzimidazole derivativesAntibacterial
Piperidine derivativesAntifungal

In vitro studies on related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity.

CNS Activity

Piperidine derivatives are often associated with CNS effects, including anxiolytic and analgesic properties. The ability of 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone to cross the blood-brain barrier could make it a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

  • Anticancer Evaluation : A study evaluated various benzimidazole-piperidine hybrids against different cancer cell lines, revealing that modifications to the piperidine ring significantly influenced cytotoxicity. The introduction of electron-donating groups enhanced activity, suggesting that 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone may exhibit similar trends in activity based on its substituents.
  • Antimicrobial Testing : In a comparative study of piperidine derivatives, several compounds demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could lead to improved bioactivity, highlighting the need for further exploration of 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone in this context.
  • CNS Effects : A review of piperidine derivatives noted their potential as anxiolytics in animal models. Given the structural characteristics of 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone , it may also warrant investigation for similar CNS effects.

Q & A

Q. What are the common synthetic pathways for 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, such as:

  • Step 1 : Formation of the benzimidazole core via condensation of 1H-benzimidazole with acetyl chloride under reflux (e.g., 2 hours in methanol) .
  • Step 2 : Functionalization of the piperidine ring, often through nucleophilic substitution or coupling reactions, requiring precise temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) .
  • Step 3 : Purification via recrystallization (methanol/water mixtures) or column chromatography. Optimization : Adjusting stoichiometry, catalyst loading (e.g., Pd for cross-coupling), and reaction time can improve yields. Monitor intermediates using TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., benzimidazole proton shifts at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection (λ = 254 nm) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Enzyme Inhibition : Heparanase inhibition assays (IC₅₀ determination via fluorogenic substrate cleavage) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., B16-BL6 melanoma), with EC₅₀ calculations .
  • Target Binding : Radioligand displacement assays for receptor affinity (e.g., PDE10A inhibition using [³H]-labeled ligands) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced potency?

  • Core Modifications : Replace the piperidine moiety with tetrahydropyran to improve metabolic stability (e.g., compound 3 in PDE10A inhibitors increased brain target occupancy by 86–91%) .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to enhance enzyme binding (observed in heparanase inhibitors with IC₅₀ = 0.27 µM) .
  • Bioisosteric Replacement : Substitute ethanone with urea derivatives to modulate solubility and bioavailability .

Q. What in vivo models are appropriate for assessing therapeutic efficacy, and how should dosing regimens be designed?

  • Cancer Metastasis : B16-BL6 melanoma tail vein model in C57 mice (30 mg/kg i.p., 21-day endpoint; ~50% reduction in lung metastases) .
  • Autoimmune Disorders : Collagen-induced arthritis models for rheumatoid arthritis (e.g., 10 mg/kg oral dosing, lymphocyte count monitoring) .
  • Pharmacokinetics : Plasma concentration profiling (Cmax, Tmax) via LC-MS/MS to correlate exposure with efficacy .

Q. How can contradictions between in vitro and in vivo data be resolved?

  • Bioavailability Issues : Use prodrug strategies (e.g., esterification of polar groups) to improve absorption .
  • Metabolite Interference : Conduct metabolite identification (e.g., liver microsome assays) to rule out inactive/toxic derivatives .
  • Species-Specific Differences : Cross-validate in humanized mouse models or primary human cell assays .

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Target Engagement : Radiolabeled compound distribution studies (e.g., whole-body autoradiography) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., S1PL inhibition reducing sphingosine-1-phosphate levels) .
  • Crystallography : Co-crystallization with target enzymes (e.g., heparanase) to map binding interactions .

Q. How can analytical methods be optimized for detecting trace impurities or degradation products?

  • HPLC Method Development : Use gradient elution (e.g., 10–90% acetonitrile in 20 minutes) with PDA detection to resolve closely related impurities .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

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